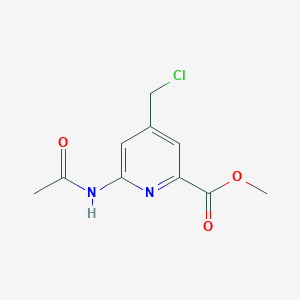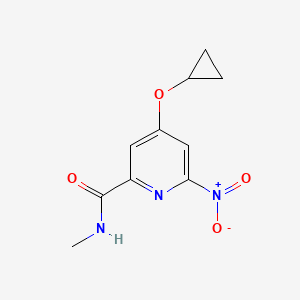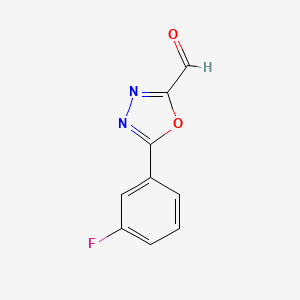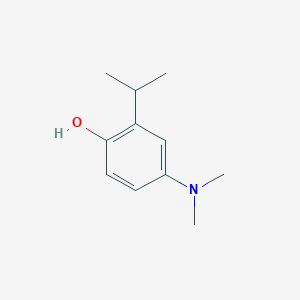
4-(Dimethylamino)-2-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group and an isopropyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-hydroxy-2-isopropylphenol with dimethylamine under basic conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenol derivatives.
Applications De Recherche Scientifique
4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with proteins or enzymes, affecting their activity. The phenol group can participate in redox reactions, influencing cellular processes. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(DIMETHYLAMINO)PHENOL: Lacks the isopropyl group, resulting in different chemical properties.
2-(PROPAN-2-YL)PHENOL: Lacks the dimethylamino group, affecting its reactivity and applications.
4-(METHYLAMINO)-2-(PROPAN-2-YL)PHENOL: Contains a methylamino group instead of a dimethylamino group, leading to variations in its chemical behavior.
Uniqueness
4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL is unique due to the presence of both the dimethylamino and isopropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H17NO/c1-8(2)10-7-9(12(3)4)5-6-11(10)13/h5-8,13H,1-4H3 |
Clé InChI |
UCFHVXPKAZZXBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



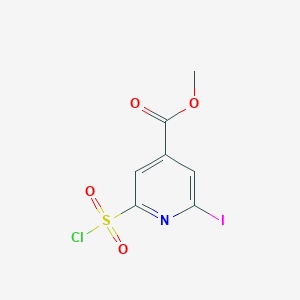
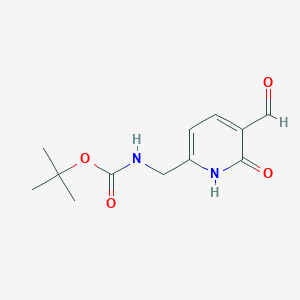

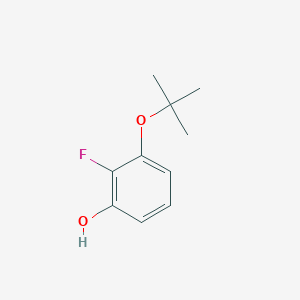

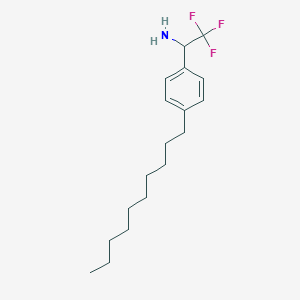

![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
